molecular formula C7H3BrClNO3S2 B582447 4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid CAS No. 1226808-74-7

4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid

Cat. No.: B582447
CAS No.: 1226808-74-7
M. Wt: 328.579
InChI Key: GQWSIKFJVYXVCT-UHFFFAOYSA-N
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Description

4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid: is a chemical compound with the molecular formula C7H3BrClNO3S2 and a molecular weight of 328.59 g/mol This compound belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted benzothiazoles.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced forms of the benzothiazole ring.

    Coupling Products: Sulfonamides or sulfonate esters.

Scientific Research Applications

Chemistry: 4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound can be used to study the interactions of benzothiazole derivatives with biological targets. It may serve as a precursor for the synthesis of biologically active molecules .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid and its derivatives involves interactions with specific molecular targets. The presence of the benzothiazole ring allows for binding to various enzymes and receptors, potentially inhibiting their activity. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interactions with biological molecules .

Comparison with Similar Compounds

  • 4-Bromo-2-chlorobenzo[d]thiazole
  • 6-Bromo-2-chlorobenzothiazole
  • 2,4-Disubstituted thiazoles

Comparison: 4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid is unique due to the presence of both bromine and chlorine atoms in the benzothiazole ring, along with a sulfonic acid group.

Properties

IUPAC Name

4-bromo-6-chloro-1,3-benzothiazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO3S2/c8-4-1-3(9)2-5-6(4)10-7(14-5)15(11,12)13/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWSIKFJVYXVCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)S(=O)(=O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682007
Record name 4-Bromo-6-chloro-1,3-benzothiazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-74-7
Record name 4-Bromo-6-chloro-2-benzothiazolesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226808-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-chloro-1,3-benzothiazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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